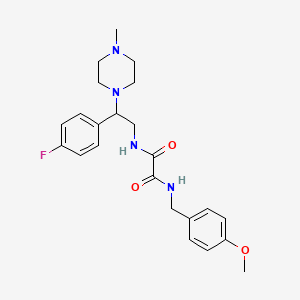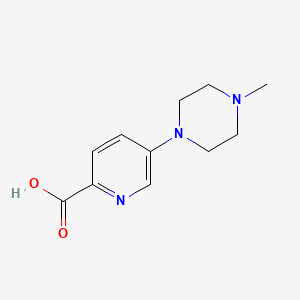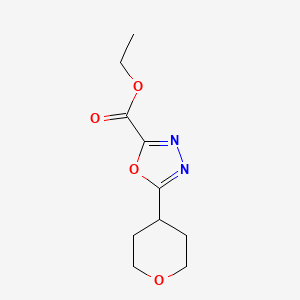
Ethyl 5-(oxan-4-yl)-1,3,4-oxadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Applications De Recherche Scientifique
Biological Activities
1,3,4-Oxadiazole derivatives, including Ethyl 5-(oxan-4-yl)-1,3,4-oxadiazole-2-carboxylate, exhibit significant biological activities. Research has shown that these compounds have antibacterial, antifungal, and anti-tubercular properties. For instance, the study by Jafari et al. (2017) synthesized various 1,3,4-oxadiazole derivatives and tested them for their antibacterial and antifungal activities, finding several compounds with notable effectiveness against Staphylococcus aureus and Escherichia coli bacteria (Jafari et al., 2017).
Corrosion Inhibition
In the field of material science, 1,3,4-oxadiazole derivatives like this compound have been studied for their corrosion inhibition properties. A study by Ammal et al. (2018) on different 1,3,4-oxadiazole derivatives demonstrated their efficacy as corrosion inhibitors for mild steel in sulphuric acid, revealing their potential in protective coatings (Ammal et al., 2018).
Chelating Properties
Transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules have been studied for their chelating properties. Varde and Acharya (2017) synthesized a novel ligand and evaluated its chelating properties with transition metals, examining antifungal activity against various fungal strains (Varde & Acharya, 2017).
Cytotoxic and Anticancer Activities
1,3,4-Oxadiazole derivatives have also been explored for their potential in cancer treatment. The study by Adimule et al. (2014) involved synthesizing novel derivatives of 1,3,4-oxadiazoles with 5-phenyl thiophene moiety and evaluating their anticancer properties against various cell lines (Adimule et al., 2014).
Antimicrobial Properties
Moreover, 1,3,4-oxadiazole derivatives have been extensively studied for their antimicrobial properties. The work of Taha and El-Badry (2010) is an example, where they assessed the antimicrobial efficacy of various heterocyclic compounds utilizing ethyl 1-aminotetrazole-5-carboxylate, highlighting the broad spectrum of antimicrobial activities these compounds possess (Taha & El-Badry, 2010).
Propriétés
IUPAC Name |
ethyl 5-(oxan-4-yl)-1,3,4-oxadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-2-15-10(13)9-12-11-8(16-9)7-3-5-14-6-4-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLLMENEUOQRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
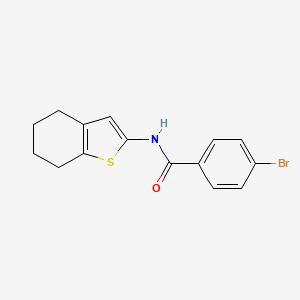
![(5-nitrofuran-2-yl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3015186.png)
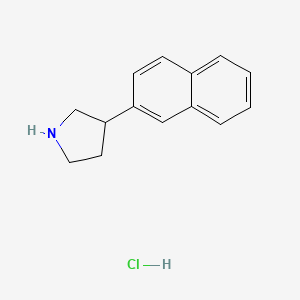
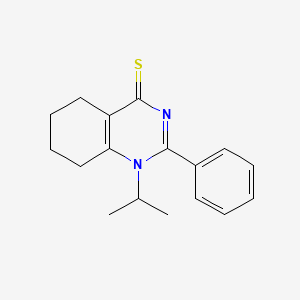
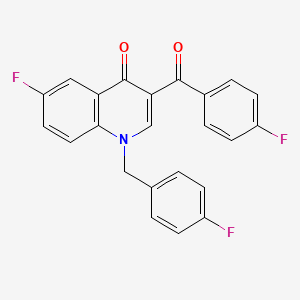
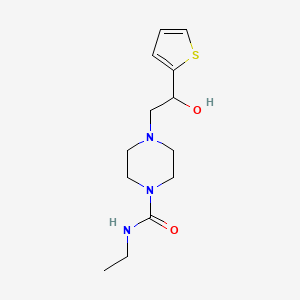
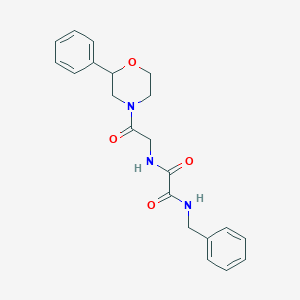
![1,3-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015198.png)
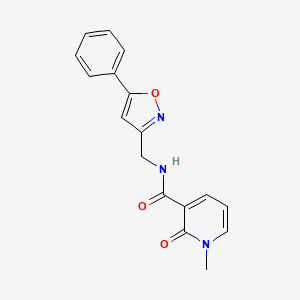
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3015201.png)
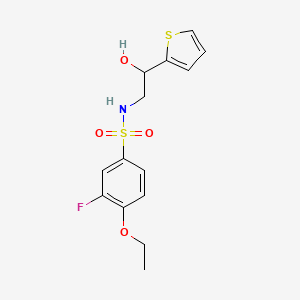
![N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide](/img/structure/B3015203.png)
